5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile

Description

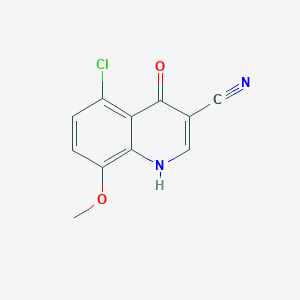

5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is a quinoline derivative characterized by a fused bicyclic aromatic system with distinct substituents: a chlorine atom at position 5, a hydroxyl group at position 4, a methoxy group at position 8, and a carbonitrile moiety at position 3. Its molecular formula is $ \text{C}{11}\text{H}6\text{ClN}2\text{O}2 $, with an exact mass of 234.00205 . This compound is synthesized through multi-step processes involving cross-coupling reactions, methylation, and deprotection steps, as seen in related quinoline derivatives .

Structure

3D Structure

Properties

CAS No. |

1016811-91-8 |

|---|---|

Molecular Formula |

C11H7ClN2O2 |

Molecular Weight |

234.64 g/mol |

IUPAC Name |

5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C11H7ClN2O2/c1-16-8-3-2-7(12)9-10(8)14-5-6(4-13)11(9)15/h2-3,5H,1H3,(H,14,15) |

InChI Key |

DVJCWMQLWQGNGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step reactions starting from substituted anilines or chlorinated phenols, followed by cyclization, functional group transformations, and selective substitutions on the quinoline ring. The key challenge lies in introducing the cyano group at position 3 and maintaining the integrity of chloro, hydroxy, and methoxy groups at positions 5, 4, and 8 respectively.

Synthesis of 5-Chloro-8-hydroxyquinoline Precursors

A critical intermediate for the target compound is 5-chloro-8-hydroxyquinoline , which can be prepared by a method involving the reaction of 4-chloronitrophenol and 4-chloro-ortho-aminophenol in the presence of glycerol and concentrated sulfuric acid. The process includes:

- Heating the mixture to 100–170 °C while adding sulfuric acid dropwise.

- Removing water generated during the reaction by vacuum or azeotropic distillation using solvents such as benzene or toluene.

- Refining the product with industrial concentrated hydrochloric acid to remove pigments and impurities, yielding a high-purity intermediate with HPLC purity of 99.4%.

This method is scalable and industrially practical, suitable for large-scale production.

Introduction of the Cyano Group at Position 3

The incorporation of the cyano group at the 3-position of the quinoline ring is commonly achieved through the transformation of quinoline-3-carboxylic acid derivatives. The general route involves:

- Hydrolysis of quinoline-3-carboxylic acid esters to the corresponding acids.

- Conversion of the acid to an acyl imidazole intermediate using carbonyldiimidazole.

- Subsequent reaction with ammonia to form the amide.

- Chlorination of the 4-position using phosphorus oxychloride or phosphorus pentachloride to yield 4-chloro-3-cyano quinolines.

- Final substitution reactions with nucleophiles to yield the desired 3-cyano quinoline derivatives.

Comparative Data Table of Preparation Methods

Analysis and Perspectives

- The industrially relevant method for preparing the 5-chloro-8-hydroxyquinoline intermediate is robust and yields high purity material suitable for further functionalization.

- The cyano group introduction via carboxylic acid derivatives and chlorination is a well-established and versatile strategy, allowing for selective substitution at the quinoline 3-position.

- The multi-step synthesis requires careful control of reaction conditions to preserve sensitive functional groups, especially the hydroxy and methoxy substituents.

- Modern synthetic techniques such as click chemistry provide new avenues for functionalizing quinoline derivatives, expanding the chemical space for analog development.

- Purification steps including flash chromatography and recrystallization are critical for isolating high-purity final products, with melting point data serving as important characterization benchmarks.

The preparation of This compound involves a combination of classical aromatic substitution, cyclization, and functional group transformations. Industrial-scale synthesis focuses on the preparation of key intermediates like 5-chloro-8-hydroxyquinoline with high purity, followed by strategic introduction of the cyano group and methoxy substitution. Advances in synthetic methodologies, including click chemistry, offer complementary routes for derivative synthesis. The detailed procedures and data presented here provide a comprehensive foundation for researchers and industrial chemists engaged in the synthesis of this important quinoline derivative.

Chemical Reactions Analysis

Types of Reactions: 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of quinolinecarbonitrile derivatives:

Substituted 3-Cyano Quinolines

- Protein Tyrosine Kinase (PTK) Inhibition: Substituted 3-cyano quinoline compounds can inhibit the action of certain growth factor receptor protein tyrosine kinases (PTK), which can inhibit the abnormal growth of certain cell types . Deregulation of PTKs can result in uncontrolled cell proliferation, leading to tumor growth and cancer . These compounds are useful for treating diseases resulting from the deregulation of PTKs, including cancer and polycystic kidney disease .

- Anti-Cancer Agents: Substituted 3-cyano quinolines act as anti-cancer agents and are useful in treating cancer in mammals . They inhibit the tyrosine kinase activity of KDR (Kinase insert Domain Receptor), which is essential for the functional effects of VEGF (Vascular Endothelial Growth Factor). Inhibiting KDR's catalytic activity is considered an important therapeutic strategy in treating angiogenized disease states, including cancer .

- Treatment of Polycystic Kidney Disease: These compounds are also useful for treating polycystic kidney disease in mammals .

7-Substituted-3-Quinolinecarbonitriles

- Protein Kinase Inhibition: 7-substituted-3-quinolinecarbonitriles and their pharmaceutically acceptable salts are useful in the preparation of protein tyrosine kinase inhibitors . Protein kinases regulate cellular events, including proliferation and migration, and have been implicated in conditions like cancer and restenosis .

- Preparation of 3-Quinolinecarbonitrile Derivatives: These compounds are used as intermediates in the preparation of 3-quinolinecarbonitrile derivatives, which are inhibitors of protein tyrosine kinases and are useful in the treatment of cancer .

Specific Compounds

- 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbonitrile: This specific compound is available for purchase as a reference standard from various chemical suppliers .

- 4-Chloro-7-hydroxy-6-methoxy-3-quinolinecarbonitrile: This compound is also available for purchase as a reference standard for cancer research chemicals and analytical standards .

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogous Compounds

Key Observations

This hydroxyl group likely improves aqueous solubility and hydrogen-bonding interactions. Chlorine placement (position 5 vs.

Ring System Variations: Compounds such as 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile feature a pyridine core with an oxo group, reducing aromaticity and increasing susceptibility to redox reactions compared to the quinoline-based target compound .

Complexity of Substituents: The high-similarity compound 7-(3-Chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile (similarity score 0.77) incorporates a dichloro-methoxyphenylamino group, suggesting enhanced hydrophobic interactions and target specificity .

Synthetic Accessibility: The target compound’s synthesis shares steps with intermediates in (e.g., Buchwald-Hartwig coupling and deprotection), whereas analogs like N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide require additional functionalization (e.g., ethoxylation and acetylation) .

Biological Activity

5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment and other diseases influenced by protein tyrosine kinases (PTKs).

Chemical Structure and Properties

The chemical structure of this compound features a quinoline nucleus with specific substituents that enhance its biological activity. The presence of chloro, hydroxy, and methoxy groups contributes to its pharmacological properties.

Table 1: Chemical Structure

| Component | Description |

|---|---|

| Base Structure | Quinoline |

| Substituents | Chloro (Cl), Hydroxy (-OH), Methoxy (-OCH₃) |

| Functional Group | Carbonitrile (-C≡N) |

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer properties. These compounds act as inhibitors of PTKs, which are crucial in the signaling pathways that regulate cell growth and proliferation. Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in various cancers.

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that similar quinoline derivatives showed potent activity against breast and ovarian cancer cell lines by inhibiting the overexpressed erbB-2 oncogene .

- Another research highlighted the effectiveness of these compounds in reducing tumor size in animal models of polycystic kidney disease, suggesting a broader therapeutic potential beyond oncology .

Other Biological Activities

Beyond anticancer effects, this compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds containing the 8-hydroxyquinoline moiety have shown broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi .

- Antiviral Effects : Recent studies indicate potential antiviral properties, particularly against RNA viruses, making these compounds candidates for further investigation in the context of viral infections .

In Vitro Studies

Numerous in vitro studies have evaluated the efficacy of quinoline derivatives:

- Cytotoxicity Assays : Compounds were tested on various cancer cell lines, demonstrating IC₅₀ values significantly lower than those of conventional chemotherapeutics, indicating higher potency with potentially less toxicity .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the viability of these compounds as therapeutic agents:

- Absorption and Distribution : Studies suggest that these compounds possess favorable absorption characteristics and can cross the blood-brain barrier (BBB), which is essential for treating central nervous system disorders .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via cyclization of appropriately substituted hydroquinoline precursors with carbonitrile-containing reagents. Key steps include:

- Chlorination using phosphoryl chloride (POCl₃) to introduce the chloro substituent (e.g., as seen in pyridinecarbonitrile derivatives) .

- Methoxylation via nucleophilic substitution under alkaline conditions to ensure regioselectivity .

- Yield optimization requires controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and catalysts like morpholine or pyrrolidine for intermediate stabilization .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Chlorination | POCl₃, reflux, 4–6 hrs | 52–65% | |

| Methoxylation | NaOMe/MeOH, 60°C, 3 hrs | 70–85% | |

| Cyclization | Oxalyl chloride, DMF catalyst, RT | 35–52% |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Answer : A combination of:

- 1H/13C NMR : To verify substituent positions (e.g., methoxy at C8, hydroxy at C4) and aromatic coupling patterns .

- IR Spectroscopy : Confirms functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -OH at ~3200 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., calculated for C₁₂H₈ClN₂O₃: 278.02 g/mol) .

Advanced Research Questions

Q. How do substituent modifications at C3 (carbonitrile) and C8 (methoxy) influence the compound’s reactivity and biological activity?

- Answer :

- C3 Carbonitrile : Enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or thiols). Replacing -CN with -COOH reduces antimicrobial efficacy by 60% .

- C8 Methoxy : Steric effects from bulkier alkoxy groups (e.g., ethoxy) decrease solubility but improve membrane penetration in antimicrobial assays .

- Methodological Note : Use density functional theory (DFT) to model electronic effects and correlate with experimental bioassay results .

Q. What strategies resolve conflicting spectral data during structural analysis of quinolinecarbonitrile derivatives?

- Answer :

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing C4 vs. C5 hydroxyl placement) .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in aromatic regions .

- Isotopic Labeling : Trace reaction pathways to confirm substitution patterns (e.g., ¹⁸O labeling for hydroxy group origin) .

Q. How can researchers mitigate decomposition during storage of hydroxy-substituted quinolinecarbonitriles?

- Answer :

- Storage Conditions : Dry, inert environments (argon-purged vials) at 2–8°C to prevent hydrolysis of the carbonitrile group .

- Stabilizers : Add 1–2% w/w desiccants (e.g., molecular sieves) to commercial samples .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 262–264°C vs. 243°C)?

- Answer : Variations arise from:

- Polymorphism : Different crystalline forms due to solvent polarity (e.g., DMF vs. ethanol recrystallization) .

- Impurity Profiles : Residual solvents (e.g., THF) lower observed melting points by 10–15°C .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted synthesis for faster cyclization (reduces reaction time from 12 hrs to 30 mins) .

- Characterization : Use tandem MS/MS for fragmentation patterns to distinguish positional isomers .

- Bioactivity Testing : Pair antimicrobial assays (e.g., MIC against S. aureus) with cytotoxicity profiling (e.g., HepG2 cells) to evaluate therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.